3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.
Scientific Research Applications
3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives, which this compound is a part of, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities .
Mode of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Benzofuro[3,2-d]pyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C. This reaction produces carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The presence of a catalytic amount of sodium ethoxide or potassium carbonate is essential for the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities.
Uniqueness
3-butyl-1-(4-methylbenzyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-butyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)27-20)24(22(23)26)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOECVFBFZLQUJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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